Bienvenue dans la boutique en ligne BenchChem!

Cdc25B-IN-1

Cdc25 phosphatase enzyme kinetics cancer cell cycle

Cdc25B-IN-1, also designated as compound 4a, is a small-molecule inhibitor of the cell division cycle 25B (CDC25B) phosphatase with the molecular formula C20H19NO3 (MW 321.37 g/mol). It belongs to the naphthylphenylamine structural class and acts as an uncompetitive inhibitor of CDC25B.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
Cat. No. B3000816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc25B-IN-1
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC
InChIInChI=1S/C20H19NO3/c1-3-24-20(22)15-8-6-9-16(11-15)21-19-13-17(23-2)12-14-7-4-5-10-18(14)19/h4-13,21H,3H2,1-2H3
InChIKeyUCMCQFKDMRVNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cdc25B-IN-1 Inhibitor Procurement and Baseline Profile for Cancer Cell Cycle Research


Cdc25B-IN-1, also designated as compound 4a, is a small-molecule inhibitor of the cell division cycle 25B (CDC25B) phosphatase with the molecular formula C20H19NO3 (MW 321.37 g/mol) . It belongs to the naphthylphenylamine structural class and acts as an uncompetitive inhibitor of CDC25B . This compound is utilized primarily in oncology research to probe CDC25B-dependent cell cycle regulation, mitotic entry, and checkpoint control mechanisms [1].

Why Cdc25B-IN-1 Cannot Be Substituted by Other Cdc25 Inhibitors Without Experimental Validation


Cdc25 phosphatase inhibitors exhibit substantial variation in inhibitory potency (Ki/IC50 values spanning three orders of magnitude), isoform selectivity profiles, and mechanism of action (reversible vs. irreversible) [1]. For instance, the pan-Cdc25 inhibitor NSC 663284 demonstrates nanomolar potency but irreversible binding to all Cdc25 isoforms, whereas BN82002 shows micromolar potency with broader isoform coverage [2]. Cdc25B-IN-1, in contrast, presents a distinct combination of moderate micromolar potency, uncompetitive inhibition kinetics, and a unique selectivity pattern across Cdc25A, B, and C isoforms . Substituting Cdc25B-IN-1 with another in-class compound without empirical validation risks introducing confounding variables related to potency thresholds, off-target effects, and cell-type-specific antiproliferative responses, thereby compromising experimental reproducibility and mechanistic interpretation.

Quantitative Differentiation Guide: Cdc25B-IN-1 vs. NSC 663284, BN82002, and In-Class Comparators


Inhibitory Potency (Ki) Comparison: Cdc25B-IN-1 vs. NSC 663284 vs. BN82002

Cdc25B-IN-1 inhibits CDC25B phosphatase with a Ki of 8.5 μM . In contrast, the widely used comparator NSC 663284 (DA-3003-1) inhibits CDC25B2 with a Ki of 95 nM , while BN82002 (CDC25 Phosphatase Inhibitor I) inhibits CDC25B2 with an IC50 of 3.9 μM . This places Cdc25B-IN-1 in a distinct potency range—substantially weaker than the irreversible inhibitor NSC 663284 but within 2.2-fold of BN82002's potency on the same isoform.

Cdc25 phosphatase enzyme kinetics cancer cell cycle

Isoform Selectivity Profile: Cdc25B-IN-1 Exhibits Distinct Rank Order vs. Pan-Inhibitors

Cdc25B-IN-1 displays uncompetitive inhibition across human Cdc25 isoforms with Ki values of 8,500 nM (CDC25B), 3,000 nM (CDC25A), and 1,900 nM (CDC25C) . The rank order of potency is Cdc25C > Cdc25A > Cdc25B. In comparison, the pan-inhibitor NSC 663284 exhibits mixed competitive kinetics with Ki values of 29 nM (CDC25A), 95 nM (CDC25B), and 89 nM (CDC25C) , yielding a rank order of Cdc25A > Cdc25C ≈ Cdc25B. BN82002 inhibits all isoforms with IC50 values between 2.4–6.3 μM, showing minimal discrimination .

isoform selectivity Cdc25 family off-target profiling

In Vivo Tumor Growth Inhibition: Cdc25B-IN-1 Reduces Sarcoma Xenograft Growth

In a nude mouse xenograft model using HT1080 human fibrosarcoma cells, treatment with Cdc25B-IN-1 resulted in a significant reduction of tumor growth in vivo [1]. While specific quantitative metrics (e.g., T/C ratio or % tumor growth inhibition) are not provided in the publicly available abstract, the study explicitly states that Cdc25B-IN-1 intervention reduces tumor growth in this model. In comparison, NSC 663284 has been shown to inhibit growth of HT29 colon xenografts in SCID mice at doses of 2, 3, and 5 mg/kg (i.v.) with a very short plasma half-life (<5 minutes post 5 mg/kg dose) [2]. BN82002 reduced tumor growth in MIA PaCa-2 pancreatic xenografts at 15 mg/kg (i.p.) .

sarcoma xenograft in vivo efficacy

Cell Line-Specific Antiproliferative Activity: Cdc25B-IN-1 Demonstrates Potent Inhibition in A2058 and A375 Melanoma Cells

In the original discovery study, Cdc25B-IN-1 (compound 4a) potently inhibited cell proliferation and colony formation in the highly aggressive human melanoma cell lines A2058 and A375, inducing an increase in the G2/M phase and a reduction in the G0/G1 phase of the cell cycle [1]. Specific IC50 values for these cell lines are not explicitly stated in the abstract. For comparison, NSC 663284 exhibits a mean IC50 of 1.5 μM across the NCI-60 tumor cell panel, with individual IC50 values ranging from 0.2 μM (MDA-MB-435 breast cancer) to 35 μM in various cell lines [2]. BN82002 delays cell cycle progression with IC50 values of ~7.2–32.6 μM in vitro .

melanoma antiproliferative cell cycle arrest

Optimal Research and Procurement Application Scenarios for Cdc25B-IN-1 Based on Validated Evidence


Soft Tissue Sarcoma Xenograft Studies

Cdc25B-IN-1 is supported by direct in vivo evidence demonstrating reduced tumor growth in an HT1080 fibrosarcoma xenograft model. Researchers investigating CDC25B as a therapeutic target in sarcoma should prioritize this compound for preclinical in vivo studies, as it is the only CDC25B inhibitor validated in this specific disease context [1].

Melanoma Cell Cycle and Proliferation Assays

The compound's demonstrated ability to potently inhibit proliferation and colony formation in A2058 and A375 human melanoma cell lines, coupled with G2/M phase arrest, makes it suitable for in vitro studies exploring CDC25B-dependent cell cycle regulation in aggressive melanoma. This evidence supports its use in target validation and mechanism-of-action studies in melanoma research programs [1].

Comparative Phosphatase Inhibitor Profiling and Isoform Selectivity Studies

Cdc25B-IN-1 exhibits a unique isoform selectivity rank order (Cdc25C > Cdc25A > Cdc25B) that differs from both the nanomolar pan-inhibitor NSC 663284 and the micromolar pan-inhibitor BN82002. Researchers conducting comparative profiling of Cdc25 family inhibitors or investigating isoform-specific contributions to cell cycle control should include Cdc25B-IN-1 as a distinct comparator to dissect isoform-dependent phenotypes [1].

Graded CDC25B Inhibition Studies to Avoid Complete Target Ablation

With a Ki of 8.5 μM, Cdc25B-IN-1 provides a moderate potency profile that enables studies of partial or graded CDC25B inhibition. This is particularly valuable in experimental systems where complete target ablation (as achieved by nanomolar inhibitors like NSC 663284) may induce confounding stress responses or lethality, allowing researchers to titrate CDC25B activity and examine dose-dependent biological effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc25B-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.